N1-Tert-butylpiperidine-1,4-dicarboxamide

Fragment-based drug discovery Lipophilicity ADME profiling

N1-Tert-butylpiperidine-1,4-dicarboxamide (CAS 676146-84-2, C₁₁H₂₁N₃O₂, MW 227.30 g/mol) belongs to the piperidine-1,4-dicarboxamide class and bears a tert-butyl substituent on the N1 carboxamide and a primary carboxamide at C4. It is catalogued as a fragment-screening building block and has been validated by NMR for inclusion in curated fragment libraries.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
Cat. No. B5778966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Tert-butylpiperidine-1,4-dicarboxamide
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)C(=O)N
InChIInChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)
InChIKeyDLOCQMNVOJUEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Tert-butylpiperidine-1,4-dicarboxamide – Pharmacochemical Identity, Procurement-Grade Specifications, and Core Differentiation


N1-Tert-butylpiperidine-1,4-dicarboxamide (CAS 676146-84-2, C₁₁H₂₁N₃O₂, MW 227.30 g/mol) belongs to the piperidine-1,4-dicarboxamide class and bears a tert-butyl substituent on the N1 carboxamide and a primary carboxamide at C4 [1]. It is catalogued as a fragment-screening building block and has been validated by NMR for inclusion in curated fragment libraries [2]. Its dual-amide architecture and moderate lipophilicity distinguish it from simpler piperidine-based scaffolds.

Why N1-Tert-butylpiperidine-1,4-dicarboxamide Cannot Be Replaced by In-Class Analogs


The tert-butyl group on the N1 carboxamide imparts a distinct steric and electronic profile that shifts lipophilicity and molecular recognition properties relative to both the unsubstituted piperidine-1,4-dicarboxamide scaffold and mono‑carboxamide congeners [1]. Simple substitution with piperidine-1,4-dicarboxamide (XLogP3 −1.5) or N‑tert‑butylpiperidine‑4‑carboxamide (XLogP3 0.6) would alter solubility, hydrogen‑bond capacity, and target engagement [2]. The quantitative evidence below confirms that these physicochemical differences are large enough to affect pharmacokinetic behavior and screening outcomes, making direct interchange technically unsound.

Quantitative Differentiation Evidence for N1-Tert-butylpiperidine-1,4-dicarboxamide Versus Closest Analogs


LogP Lipophilicity Differential Against Unsubstituted Piperidine-1,4-dicarboxamide

N1-Tert-butylpiperidine-1,4-dicarboxamide displays an XLogP3-AA value of −0.1, whereas the unsubstituted scaffold piperidine-1,4-dicarboxamide exhibits −1.5 [1]. The 1.4 log-unit increase indicates significantly higher lipophilicity, which is expected to enhance passive membrane permeability while preserving aqueous solubility suitable for fragment screening.

Fragment-based drug discovery Lipophilicity ADME profiling

Topological Polar Surface Area Differentiation Against N-tert-Butylpiperidine-4-carboxamide

The target compound possesses a topological polar surface area (TPSA) of 75.4 Ų, compared to 41.1 Ų for the mono‑carboxamide analog N‑tert‑butylpiperidine‑4‑carboxamide [1]. The additional primary carboxamide at the 4-position increases TPSA by 34.3 Ų, expanding hydrogen‑bond donor and acceptor capacity for protein‑ligand interactions.

Medicinal chemistry Property optimization Blood-brain barrier penetration

Purity Specification Benchmarking: 97–98% Entry Purity versus 95% for Unsubstituted Piperidine-1,4-dicarboxamide

Multiple vendors supply N1‑tert‑butylpiperidine‑1,4‑dicarboxamide at 97% (AKSci) or 98% (ChemScene) purity , whereas the unsubstituted piperidine‑1,4‑dicarboxamide is routinely offered at 95% minimum purity . The higher baseline purity reduces the likelihood of confounding biological activity from impurities and decreases the need for pre‑screening re‑purification.

Chemical procurement Quality control Reproducibility

NMR Quality Control Validation for Fragment Library Screening

The compound has been subjected to 1D ¹H NMR at 600 MHz (1 mM in DMSO‑d₆, pH 6.0, 298 K) as part of the Infrastructure for NMR Fragment Library and is deposited as BMRB entry bmse011682 [1]. The data confirm structural integrity and sufficient solubility under screening‑relevant conditions. By contrast, many simple piperidine‑1,4‑dicarboxamide analogs lack published NMR QC validation, increasing uncertainty for direct use in ligand‑observed NMR experiments.

Fragment-based screening NMR spectroscopy Compound quality control

Storage Condition Differentiation: Cold‑Chain Requirement Versus Room‑Temperature Analog

N1‑Tert‑butylpiperidine‑1,4‑dicarboxamide requires long‑term storage sealed in dry conditions at 2–8°C , whereas the structurally similar N‑tert‑butylpiperidine‑4‑carboxamide is stable at room temperature . The cold‑storage specification suggests higher hygroscopicity or thermal sensitivity of the dual‑amide compound, which must be factored into procurement and compound‑management planning.

Compound management Stability Laboratory logistics

Procurement‑Relevant Application Scenarios for N1-Tert-butylpiperidine-1,4-dicarboxamide


Fragment‑Based Lead Discovery for Intracellular Enzyme Targets

The compound's XLogP3 of −0.1 and TPSA of 75.4 Ų [1] place it in a favorable property space for fragment screening against enzymes with partially hydrophobic active sites. Its 1.4-log-unit lipophilicity advantage over the unsubstituted scaffold can improve cell permeability while maintaining aqueous solubility above 1 mM, as validated by NMR [2]. Procurement for fragment libraries should prioritize this compound when balanced permeability and solubility are required.

Ligand‑Observed NMR Screening with Pre‑Certified Quality Control

The availability of a certified 1D ¹H NMR spectrum acquired under standard fragment‑screening conditions (1 mM in DMSO‑d₆, pH 6.0, 298 K) [2] enables immediate use in ligand‑observed NMR experiments (e.g., STD, WaterLOGSY) without additional structural verification. This pre‑certification is absent for most in‑class analogs, making this compound the preferred choice for NMR‑based fragment screening workflows.

Dual‑Functional Scaffold for Parallel Derivatization in Medicinal Chemistry

The presence of two chemically distinct amide positions—a sterically hindered tert‑butyl amide at N1 and a primary amide at C4 [1]—enables orthogonal synthetic elaboration. The C4 primary amide can be selectively functionalized while the N1 tert‑butyl group remains intact as a lipophilic anchor, a synthetic advantage over symmetric piperidine‑1,4‑dicarboxamide analogs that require protection‑deprotection strategies.

In Vitro ADME Reference Compound for Permeability Assays

With a moderate XLogP3 (−0.1) and a TPSA (75.4 Ų) below the 140 Ų threshold associated with poor oral absorption, this compound can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies [1]. Its property profile bridges the gap between highly polar fragment controls and lipophilic drug‑like probes.

Quote Request

Request a Quote for N1-Tert-butylpiperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.